molecular formula C12H18O3 B2662795 rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)propan-2-ol CAS No. 1998128-16-7

rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)propan-2-ol

Cat. No.: B2662795
CAS No.: 1998128-16-7
M. Wt: 210.273
InChI Key: OUUUGWQAJVRQIC-VHSXEESVSA-N
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Description

The compound “rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)propan-2-ol” is a complex organic molecule . It is related to a class of compounds known as dioxoles, which are cyclic ethers . The molecule consists of a propan-2-ol group attached to a dioxol ring .


Synthesis Analysis

The synthesis of this compound involves several stages . Initially, a compound III is reacted with methanol in the presence of palladium carbon and ammonium formate . The reaction mixture is then filtered, and the filtrate is transferred to another flask . L-tartaric acid is added in batches while stirring . The reaction is continued for several hours, during which a large amount of white solids precipitate . These solids are then filtered, washed with ethanol, and dried under reduced pressure to obtain the final product .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several stereocenters . It includes a dioxol ring, which is a type of cyclic ether, and a propan-2-ol group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar, with a dihedral angle of 53.5 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of compound III with methanol in the presence of palladium carbon and ammonium formate . This is followed by the addition of L-tartaric acid . The reaction conditions and steps are carefully controlled to ensure the correct stereochemistry of the final product .


Physical and Chemical Properties Analysis

The compound is a white powdery solid . It has a molecular weight of 367.35 . The compound has a complex structure with several stereocenters .

Properties

IUPAC Name

2-[(3aR,7aS)-2,2-dimethyl-3a,7a-dihydro-1,3-benzodioxol-5-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3/c1-11(2,13)8-5-6-9-10(7-8)15-12(3,4)14-9/h5-7,9-10,13H,1-4H3/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUUGWQAJVRQIC-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC(=CC2O1)C(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]2C=CC(=C[C@H]2O1)C(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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